4-Chloropyrimidine dihydrochloride
Overview
Description
4-Chloropyrimidine dihydrochloride is a useful research compound. Its molecular formula is C4H5Cl3N2 and its molecular weight is 187.45 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
4-Chloropyrimidine dihydrochloride primarily targets certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection .
Mode of Action
The compound interacts with its targets by inhibiting their expression and activities . For instance, it has been found that a compound with a 4-(4-benzyloxy)phenyl moiety at the C-4 position of pyrimidine exhibited strong inhibitory activity against the production of prostaglandin E2 . Moreover, a difluorinated derivative of this compound significantly inhibited the activity of COX-2 .
Biochemical Pathways
The inhibition of the aforementioned inflammatory mediators affects various biochemical pathways. These pathways are involved in the production and release of chemical agents from cells in diseased, infected, or wounded tissue . The affected pathways lead to a decrease in the inflammatory response, which generally stimulates the healing process .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory effects . By inhibiting the expression and activities of certain inflammatory mediators, the compound can potentially reduce inflammation and promote healing .
Biochemical Analysis
Biochemical Properties
4-Chloropyrimidine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to nucleic acids, influencing gene expression and protein synthesis.
Cellular Effects
The effects of this compound on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression . This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active site of enzymes, it can prevent substrate binding and subsequent catalytic activity . This inhibition can lead to a cascade of effects within the cell, affecting multiple biochemical pathways. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be stable under specific conditions but can degrade under others . For instance, it is highly sensitive to moisture and can degrade in aqueous solutions. Over time, this degradation can lead to a decrease in its efficacy and changes in its effects on cellular functions. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular functions, such as sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have therapeutic effects, such as antiviral and antitumor activities . At high doses, it can exhibit toxic or adverse effects. For example, high doses of this compound can lead to cellular toxicity, resulting in cell death and tissue damage. Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this dosage can lead to toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and can influence the overall metabolic flux within the cell. Additionally, this compound can affect the levels of certain metabolites, thereby influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . Once inside the cell, it can be transported to different cellular compartments, where it exerts its effects. The distribution of this compound can also be influenced by its binding to specific proteins, which can affect its localization and accumulation within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA and RNA, influencing gene expression. Additionally, its localization to other organelles, such as mitochondria, can affect cellular metabolism and energy production.
Properties
IUPAC Name |
4-chloropyrimidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2.2ClH/c5-4-1-2-6-3-7-4;;/h1-3H;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHCFMUHIKEUCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705324 | |
Record name | 4-Chloropyrimidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203521-18-0 | |
Record name | 4-Chloropyrimidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.